molecular formula C21H20Cl3NO B2949963 1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride CAS No. 1030603-73-6

1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride

Cat. No.: B2949963
CAS No.: 1030603-73-6
M. Wt: 408.75
InChI Key: DRBNTZFIAJTNMT-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride (hereafter referred to as the "target compound") is a hydrochloride salt featuring a β-amino alcohol backbone with dual chlorophenyl substituents. Its molecular formula is C₂₁H₁₉Cl₂NO·HCl (MW: 406.76), characterized by:

  • A 4-chlorophenyl group at position 1.
  • A 3-chlorobenzylamino group at position 2.
  • A hydroxyl group on the ethan-1-ol moiety.

This structure confers a balance of lipophilicity (due to chlorophenyl groups) and hydrophilicity (from the hydroxyl group), making it relevant for pharmaceutical applications, particularly as an intermediate or bioactive molecule .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO.ClH/c22-19-11-9-18(10-12-19)21(25,17-6-2-1-3-7-17)15-24-14-16-5-4-8-20(23)13-16;/h1-13,24-25H,14-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBNTZFIAJTNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)Cl)(C3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure features a complex arrangement of aromatic rings and an amine group, which are critical for its biological activity. The presence of chlorine atoms on the phenyl rings enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In one study, several synthesized derivatives were evaluated for their AChE inhibitory activity, with some compounds showing IC50 values significantly lower than those of standard inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease through AChE inhibition.

The mechanisms underlying the biological activities of this compound include:

  • Binding Interactions : Molecular docking studies have revealed that the compound can effectively bind to target proteins, influencing their activity .
  • Enzyme Interaction : The inhibition of urease by related compounds suggests a mechanism that could reduce ammonia production in the body, which is beneficial in conditions like kidney disease .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of various synthesized compounds against multiple strains. The results indicated that certain derivatives of this compound had notable antibacterial activity, particularly against Gram-positive bacteria. The most effective compound demonstrated an IC50 value comparable to established antibiotics .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, compounds were tested for their ability to inhibit urease and AChE. The promising results showed that some derivatives exhibited strong inhibitory effects, with IC50 values ranging from 0.63 µM to 6.28 µM for urease, indicating their potential as therapeutic agents in managing hyperurecemia .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Enzyme InhibitionAcetylcholinesterase (AChE)0.63 - 6.28
Enzyme InhibitionUrease2.14 - 6.28

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to analogs with variations in substituents, backbone structure, and pharmacological properties.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₂₁H₁₉Cl₂NO·HCl 4-ClPh, 3-ClBenzylamino, Ph, OH 406.76 Dual Cl groups enhance lipophilicity; hydroxyl improves solubility.
1-(4-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}-1-phenylethan-1-ol HCl C₂₁H₁₉F₂NO·HCl 4-FPh, 2-FBenzylamino, Ph, OH 375.85 Fluorine substituents increase electronegativity, potentially altering receptor binding kinetics.
1-(4-Chlorophenyl)-2-phenylethan-1-amine HCl C₁₄H₁₄ClN·HCl 4-ClPh, Ph, NH₂ 247.15 Simpler structure; lacks hydroxyl, resulting in lower solubility.
1-(3-Chlorophenyl)-4-methyl-1-pentanamine HCl C₁₂H₁₇ClN·HCl 3-ClPh, methyl-pentyl chain, NH₂ 250.19 Branched aliphatic chain may reduce CNS penetration compared to aromatic analogs.
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl C₉H₁₃ClFNO 4-FPh, methylamino, OH 205.66 Smaller substituents (methyl vs. benzyl) reduce steric hindrance.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The dual chlorophenyl groups in the target compound increase logP compared to fluorine-substituted analogs (e.g., 375.85 MW compound in Table 1) . This enhances membrane permeability but may reduce aqueous solubility.
  • Solubility: The hydroxyl group in the target compound improves solubility in polar solvents compared to non-hydroxylated analogs like 1-(4-chlorophenyl)-2-phenylethan-1-amine HCl .
  • Receptor Binding: The 3-chlorobenzylamino group likely enhances binding affinity to amine-sensitive targets (e.g., GPCRs) compared to methylamino or aliphatic amines .

Research Findings and Critical Insights

  • Crystallography : The hydrochloride salt form of the target compound likely exhibits high crystallinity, as seen in ’s use of SHELX refinement for similar structures .
  • Stability: The hydroxyl group may introduce susceptibility to oxidation, necessitating stabilization strategies (e.g., salt formation, lyophilization) absent in non-hydroxylated analogs .
  • SAR Trends :
    • Chlorine substituents at the 4-position on the phenyl ring are common in bioactive molecules (e.g., ’s intermediates), suggesting a role in target recognition .
    • Substitution of chlorine with fluorine (–11) alters electronic properties but may reduce metabolic stability due to stronger C-F bonds .

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